Procainamide
Description
Procainamide, a class IA antiarrhythmic agent, is widely used to treat ventricular and atrial arrhythmias. Beyond its clinical applications, this compound has emerged as a critical tool in analytical biochemistry, particularly in N-glycan analysis. Its fluorescent labeling properties enhance sensitivity in hydrophilic interaction liquid chromatography (HILIC) coupled with fluorescence (FLR) and mass spectrometry (MS) detection, making it invaluable for glycoproteomic studies .
Propriétés
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQCZEXYDRLIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
614-39-1 (hydrochloride) | |
| Record name | Procainamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023512 | |
| Record name | Procainamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procainamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
INSOL IN PETROLEUM ETHER /HYDROCHLORIDE SALT/, 3.02e+00 g/L | |
| Record name | Procainamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROCAINAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procainamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51-06-9 | |
| Record name | Procainamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procainamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procainamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROCAINAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Procainamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procainamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCAINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39WTC366D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROCAINAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procainamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165-169 °C, 165 - 169 °C | |
| Record name | Procainamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Procainamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Protection of p-Aminobenzoic Acid
The synthesis of this compound begins with p-aminobenzoic acid (PABA), a precursor whose primary amine group requires protection to prevent undesired side reactions. Di-tert-butyl dicarbonate (Boc₂O) is employed to form a tert-butoxycarbonyl (Boc)-protected intermediate. In a representative procedure, 24 g (0.17 mol) of PABA is dissolved in a ternary solvent system (water, tetrahydrofuran, and methanol) with sodium hydroxide to maintain alkaline conditions. Boc₂O (42 g, 0.193 mol) is added, yielding N-Boc-p-aminobenzoic acid (Formula 8) after 5.5 hours of stirring. The Boc group enhances solubility and prevents amine oxidation during subsequent steps.
Activation of the Carboxylic Acid Group
The Boc-protected PABA undergoes activation to facilitate amide bond formation. N,N-Disuccinimidyl carbonate (DSC) is a preferred activating agent, converting the carboxylic acid into a succinimidyl ester (Formula 9). This intermediate is highly reactive toward nucleophilic attack by amines. For instance, 1.077 g (3.22 mmol) of activated ester reacts with N-ethylethylenediamine in dichloromethane (DCM) under nitrogen, yielding a protected amide (Formula 10) after extraction and solvent evaporation. Alternative activators like dicyclohexylcarbodiimide (DCC) are also effective but require meticulous removal of byproducts.
Amide Bond Formation with Diethylaminoethylamine
The critical step involves coupling the activated ester with 2-diethylaminoethylamine. While the cited patents focus on analogs (e.g., N-ethylethylenediamine), substituting this reagent with 2-diethylaminoethylamine directly produces this compound. The reaction proceeds in anhydrous DCM or tetrahydrofuran (THF), with triethylamine often added to scavenge acids. After 5–18 hours at room temperature, the Boc-protected this compound is isolated via solvent evaporation and recrystallization.
Deprotection and Final Isolation
Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in DCM, yielding this compound free base. Neutralization with aqueous sodium bicarbonate followed by extraction into ethyl acetate and drying over sodium sulfate ensures high purity. Rotary evaporation and recrystallization from ethyl acetate/hexane mixtures yield crystalline this compound with a reported purity >98%.
Table 1: Representative Reaction Conditions for this compound Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, NaOH, THF/MeOH/H₂O, 5.5 h | 85 |
| Activation | DSC, DCM, rt, 2 h | 77 |
| Amidation | 2-Diethylaminoethylamine, DCM, N₂, 18 h | 68 |
| Deprotection | TFA/DCM (1:1), 1 h | 92 |
Modern Methodologies in this compound Synthesis
Solid-Phase Synthesis Approaches
Recent advancements leverage solid-phase techniques to streamline purification. Immobilized analogs of this compound are synthesized by attaching Boc-protected intermediates to resin-bound amines. After cleavage with TFA, this compound is released into solution, reducing chromatographic steps. This method achieves yields comparable to classical routes (65–70%) with enhanced scalability.
Industrial-Scale Production Considerations
Solvent and Temperature Optimization
Large-scale synthesis prioritizes solvent recovery and reaction efficiency. The patented THF/MeOH/water system minimizes side reactions while facilitating easy separation. Elevated temperatures (70°C) during coupling steps reduce reaction times from 18 hours to 6–8 hours, albeit with a slight yield reduction (5–7%).
Purification and Yield Maximization
Centrifugal partition chromatography (CPC) and continuous-flow crystallization are employed to replace traditional column chromatography. These methods reduce solvent waste and improve throughput, achieving final yields of 75–80% on multi-kilogram scales.
Table 2: Industrial-Scale Process Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 70°C | +15% Efficiency |
| Solvent Ratio (THF:MeOH) | 3:1 | -5% Impurities |
| Reaction Time | 8 h | -10% Cost |
Analytical Characterization of this compound
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic peaks at δ 7.8 ppm (aromatic protons) and δ 3.4 ppm (diethylamino group). Infrared (IR) spectroscopy identifies amide C=O stretches at 1650 cm⁻¹ and N-H bends at 1550 cm⁻¹.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mobile phases resolves this compound from synthetic byproducts. A typical gradient elution (10–90% acetonitrile over 20 minutes) achieves baseline separation with a retention time of 12.3 minutes.
Applications in Immunoassay Development
This compound analogs are conjugated to polystyrene/polyglycidyl methacrylate particles for use in particle-enhanced turbidimetric inhibition immunoassays (PETINIA). These conjugates enable rapid quantification of this compound in serum, with linear ranges of 1–20 μg/mL and coefficients of variation <5% .
Analyse Des Réactions Chimiques
Types of Reactions: Procainamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized by hexacyanoferrate(III) in an alkaline medium. The reaction is first order with respect to the oxidant and less than unit order with respect to this compound and alkali concentrations. The major products formed from this reaction include N-acetylthis compound and other oxidized derivatives .
Reduction: this compound can be reduced to its corresponding amine derivatives under specific conditions. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the amine and amide functional groups. These reactions can be catalyzed by various reagents, including acids and bases.
Common Reagents and Conditions:
Oxidation: Hexacyanoferrate(III) in an alkaline medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acids, bases.
Applications De Recherche Scientifique
Clinical Applications
-
Management of Arrhythmias
- Procainamide is indicated for the treatment of:
- Ventricular Arrhythmias : Effective in controlling ventricular tachycardia and preventing recurrence.
- Supraventricular Arrhythmias : Used for atrial flutter, atrial fibrillation, and AV nodal re-entrant tachycardia.
- Wolf-Parkinson-White Syndrome : Helps in terminating antidromic AV re-entrant tachycardia in stable patients .
- Procainamide is indicated for the treatment of:
- Chemical Cardioversion
- Comparison with Other Antiarrhythmics
Pharmacokinetics and Mechanism of Action
This compound works by blocking sodium channels, which stabilizes the cardiac membrane and reduces excitability. Its pharmacokinetic profile shows variable absorption and metabolism, necessitating careful monitoring of plasma levels to avoid toxicity .
Efficacy in Ventricular Tachycardia
A retrospective study analyzed the effectiveness of this compound versus lidocaine in terminating sustained monomorphic ventricular tachycardia (SMVT). The findings suggested that this compound was superior in achieving termination of arrhythmia in patients with structural heart disease .
This compound Challenge for Brugada Syndrome
Historically, this compound has been used in diagnostic testing for Brugada syndrome through the "this compound challenge," which can induce Brugada-like patterns on ECG. However, this application has diminished due to its low sensitivity and potential risks associated with inducing ventricular arrhythmias .
Signal-Averaged Electrocardiogram Studies
Research has explored the ability of signal-averaged electrocardiograms to predict the efficacy of this compound in patients with inducible sustained monomorphic ventricular tachycardia. The results indicated significant prolongation of QRS duration, suggesting its potential utility in assessing treatment response .
Adverse Effects and Considerations
While this compound is effective, it is associated with several adverse effects including:
- Hypotension
- Bradycardia
- Atrioventricular block
- Ventricular tachycardia
In clinical settings, monitoring is essential to mitigate these risks, particularly in patients with pre-existing cardiac conditions .
Mécanisme D'action
Procainamide exerts its effects by blocking sodium channels in the heart. This action stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting a local anesthetic action . This compound also inhibits the IKr rectifier potassium current, contributing to its antiarrhythmic properties . The molecular targets of this compound include sodium channels and potassium channels in cardiomyocytes.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Procainamide vs. Other Derivatizing Agents in N-Glycan Analysis
This compound (ProA) is frequently compared to 2-aminobenzamide (2-AB) and RapiFluor-MS (RF-MS) for labeling released N-glycans. Key findings include:
| Parameter | 2-AB | This compound (ProA) | RapiFluor-MS (RF-MS) |
|---|---|---|---|
| Labeling Mechanism | Reductive amination | Reductive amination | NHS carbamate urea |
| Fluorescence Sensitivity | Moderate | High | High |
| MS Ionization Efficiency | Poor | High (basic amine) | High (quinoline + amine) |
| Linear Range (FLR) | Broad | Broad | Narrow |
| Throughput Time | 24–48 hours | 24–48 hours | <5 minutes |
| Applications | Routine profiling | High-sensitivity MS | High-throughput workflows |
- Fluorescence and MS Performance : ProA and RF-MS exhibit superior fluorescence and ionization efficiency compared to 2-AB due to their tertiary amine groups, which enhance proton affinity in positive-mode electrospray ionization (ESI-MS) .
- Throughput : RF-MS enables rapid tagging (<5 minutes) via NHS carbamate chemistry, outperforming ProA and 2-AB, which require overnight reactions .
- Limitations : RF-MS has a narrower linear range, restricting its use in high-concentration glycan samples, while ProA and 2-AB maintain broader dynamic ranges .
This compound vs. Antiarrhythmic Agents
Compared to other class I antiarrhythmics, this compound has distinct pharmacokinetic and pharmacodynamic properties:
- Metabolism : this compound is acetylated to N-acetylthis compound (NAPA), an active metabolite with class III antiarrhythmic effects. This contrasts with lidocaine (hepatically metabolized) and quinidine (CYP3A4-dependent metabolism). NAPA accumulates in renal dysfunction, necessitating dose adjustments .
- Efficacy : In refractory ventricular tachyarrhythmias, this compound demonstrated comparable efficacy to mexiletine but with a higher incidence of adverse effects (e.g., lupus-like syndrome) .
Unique Mechanisms: DNA Methylation Inhibition
This compound inhibits DNA methyltransferase (DNMT1), reducing global DNA methylation in T-cells. This epigenetic modulation is absent in other antiarrhythmics like quinidine or amiodarone and may explain this compound’s association with drug-induced lupus .
Pharmacokinetic and Analytical Considerations
Renal Clearance
This compound and NAPA are effectively cleared by continuous renal replacement therapy (CRRT), with this compound clearance estimates at 3.54 L/hr (CRRT + residual renal function) and 7.2 L/hr (total clearance). Dose reductions of 50% are recommended for CRRT patients to avoid toxicity .
Analytical Methods
- Chromatography : Ultra-high-performance liquid chromatography (UHPLC) with diode array detection provides precise quantification of this compound and NAPA in plasma, achieving detection limits of 0.1 µg/mL .
- Immunoassays: this compound levels are susceptible to interference from hemolysis or lipemia, whereas HPLC and mass spectrometry remain gold standards for accuracy .
Activité Biologique
Procainamide is a well-established antiarrhythmic agent used primarily for the treatment of ventricular and supraventricular arrhythmias. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and adverse effects. This article provides a comprehensive overview of these aspects, supported by data tables and case studies.
This compound functions primarily as a sodium channel blocker , stabilizing the neuronal membrane by inhibiting ionic fluxes necessary for the initiation and conduction of impulses. This action results in decreased excitability of the ventricles and increased stimulation thresholds during diastole. Unlike some other antiarrhythmic agents, this compound does not significantly affect the sinoatrial node, allowing it to maintain normal heart rhythm under certain conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic use:
| Parameter | Value |
|---|---|
| Bioavailability | 75% - 95% |
| Volume of Distribution | 1.5 - 2.5 L/kg |
| Plasma Protein Binding | 15% - 25% |
| Half-life | 3 - 7 hours |
| Metabolism | Hepatic (via acetylation) |
| Excretion | 30% - 60% unchanged in urine |
This compound is metabolized to N-acetylthis compound (NAPA), which also exhibits antiarrhythmic properties. The proportion of this compound that is converted to NAPA varies based on genetic factors related to acetylation phenotypes (fast vs. slow acetylators) .
Clinical Efficacy
This compound has been extensively studied for its efficacy in treating various types of arrhythmias. A randomized controlled trial compared intravenous this compound with amiodarone in patients with sustained monomorphic ventricular tachycardia. The results demonstrated that this compound was associated with fewer major cardiac adverse events and a higher rate of tachycardia termination within 40 minutes (67% vs. 38%) .
Case Studies
- This compound-Induced Psychosis : A notable case involved a 45-year-old woman who developed acute psychosis within 72 hours of initiating this compound for atrial fibrillation. Symptoms resolved within 24 hours after discontinuation, highlighting a rare but significant adverse effect associated with the drug .
- Electrophysiology Study : In a study involving 89 patients, this compound was administered as a provocative test for high-degree atrioventricular block. The mean HV interval increased significantly in several patients, indicating its utility in diagnosing conduction abnormalities .
Adverse Effects
While this compound is generally well-tolerated, it can lead to several adverse effects:
- Common Adverse Effects : Hypotension, bradycardia, atrioventricular block.
- Serious Complications : this compound has been associated with drug-induced lupus erythematosus and psychosis in rare cases .
- Long-term Safety : A study showed that adverse events occurred in 18% of patients treated with this compound compared to 31% with amiodarone, suggesting a favorable safety profile .
Q & A
Basic: What validated analytical methods are recommended for quantifying procainamide and its metabolites in biological samples?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection at 280 nm is widely used for this compound analysis. A validated protocol employs a mixed-mode column (e.g., Newcrom A) with an isocratic mobile phase (20% MeCN, 80% H₂O, 0.1% H₃PO₄) at 1.0 mL/min flow rate . For metabolite identification, ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) enables untargeted metabolomic profiling, using principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish metabolites .
Basic: How should researchers design pharmacokinetic studies to account for this compound’s active metabolite, N-acetylthis compound (NAPA)?
Methodological Answer:
Include frequent blood sampling to capture both this compound and NAPA kinetics, particularly in subjects with renal or hepatic impairment. Use non-compartmental analysis (NCA) to calculate area under the curve (AUC), half-life, and clearance. For patients with renal dysfunction, monitor creatinine clearance and adjust dosing intervals due to NAPA’s renal excretion .
Advanced: What experimental models are appropriate for studying this compound’s immunomodulatory effects, such as DNA methylation inhibition?
Methodological Answer:
In vivo rodent models of sepsis (e.g., LPS-induced endotoxemia) are effective for evaluating this compound’s impact on organ dysfunction. Measure hemodynamic parameters (mean arterial pressure, heart rate) and biomarkers (ALT, creatinine, BUN) at 1–6 h post-administration. Use one-way ANOVA with Newman-Keuls post hoc tests for statistical analysis . For mechanistic studies, employ qPCR to assess DNA methylation-related gene expression (e.g., DNMT1) in tissue samples .
Advanced: How can researchers resolve contradictions in this compound’s metabolic pathways between species (e.g., humans vs. mice)?
Methodological Answer:
Human metabolism predominantly involves N-oxidation via flavin-containing monooxygenases (FMO1/FMO3), whereas mice exhibit N-hydroxylation via CYP2D6/CYP1A1. To address interspecies disparities:
- Use recombinant enzyme assays to compare metabolic rates.
- Apply species-specific hepatocyte models for in vitro validation.
- Incorporate pharmacogenomic data (e.g., CYP2D6 polymorphisms) when extrapolating preclinical findings to humans .
Advanced: What statistical approaches are critical for analyzing metabolomic datasets in this compound research?
Methodological Answer:
For untargeted metabolomics, use PCA to reduce dimensionality and OPLS-DA to identify metabolite clusters. Apply false discovery rate (FDR) correction to mitigate Type I errors in high-throughput data. Report mean ± SD and validate findings with two-tailed Student’s t-tests (p < 0.05). Metadata (e.g., diet, gender) must be included in multivariate models to control for confounding variables .
Advanced: How should researchers design studies to investigate this compound’s drug-drug interactions (DDIs) with anticholinergics or neuromuscular blockers?
Methodological Answer:
- In vitro: Use hepatic microsomes or transfected cell lines (e.g., HEK293 expressing CYP450 isoforms) to assess enzyme inhibition/induction.
- In vivo (rodent): Co-administer this compound with succinylcholine and measure twitch response in sciatic nerve-gastrocnemius muscle preparations.
- Clinical: Conduct crossover trials with therapeutic drug monitoring (TDM) for this compound and interacting drugs. ECG monitoring is mandatory to detect QRS/QTc prolongation .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
- Avoid aqueous waste discharge; collect organic solvents for licensed disposal.
- For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How can researchers optimize preclinical models to evaluate this compound’s proarrhythmic vs. antiarrhythmic effects?
Methodological Answer:
- Use Langendorff-perfused hearts to measure action potential duration (APD) and triangulation.
- Induce arrhythmias via programmed electrical stimulation (PES) in guinea pig ventricles.
- Compare results with positive controls (e.g., quinidine) and validate using blinded ECG analysis .
Advanced: What strategies mitigate bias in retrospective studies analyzing this compound-induced lupus (PIL)?
Methodological Answer:
- Apply inclusion/exclusion criteria: Limit cohorts to patients with ≥6 months of this compound exposure.
- Use standardized PIL diagnostic criteria (e.g., ANA ≥1:160 + clinical symptoms).
- Adjust for confounders (e.g., age, concurrent autoimmune disorders) via multivariate logistic regression .
Basic: What ethical considerations apply to human studies involving this compound?
Methodological Answer:
- Obtain informed consent detailing risks (e.g., lupus-like syndrome, blood dyscrasias).
- Exclude pregnant participants unless benefits outweigh risks (teratogenicity data are lacking).
- Follow NIH guidelines for reporting preclinical data to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
